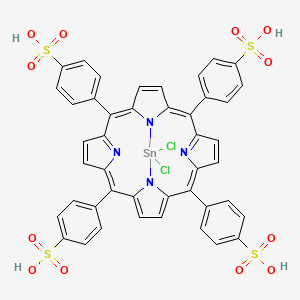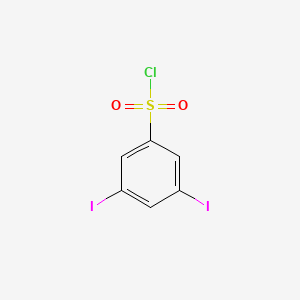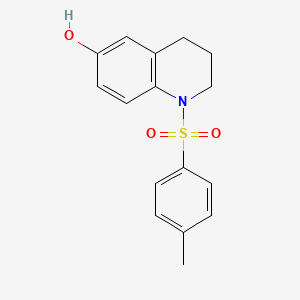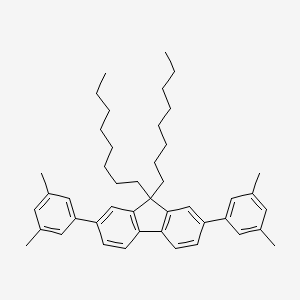
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene is an organic compound that belongs to the class of fluorene derivatives. It is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics. The compound’s structure consists of a fluorene core substituted with two 3,5-dimethylphenyl groups at the 2 and 7 positions and two octyl groups at the 9 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene typically involves a multi-step process. One common method includes the following steps:
Bromination: The fluorene core is brominated at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Suzuki Coupling: The brominated fluorene is then subjected to a Suzuki coupling reaction with 3,5-dimethylphenylboronic acid in the presence of a palladium catalyst to introduce the 3,5-dimethylphenyl groups.
Alkylation: Finally, the 9 position of the fluorene is alkylated with octyl bromide in the presence of a strong base such as potassium tert-butoxide to introduce the octyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as column chromatography and recrystallization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce dihydrofluorene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated fluorene derivatives.
Applications De Recherche Scientifique
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene has a wide range of applications in scientific research, including:
Organic Light-Emitting Diodes (OLEDs): The compound is used as an emitting material in OLEDs due to its excellent luminescent properties.
Organic Photovoltaics (OPVs): It serves as a donor material in OPVs, contributing to the efficiency of light absorption and charge transport.
Field-Effect Transistors (FETs): The compound is employed in the fabrication of FETs, where it acts as a semiconducting material with high charge mobility.
Sensors: Its unique optical properties make it suitable for use in chemical and biological sensors.
Mécanisme D'action
The mechanism of action of 2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene in optoelectronic devices involves the following steps:
Exciton Generation: Upon excitation, the compound generates excitons (electron-hole pairs) that migrate through the material.
Charge Transport: The excitons dissociate into free charge carriers (electrons and holes) that are transported to the respective electrodes.
Recombination: In OLEDs, the electrons and holes recombine to emit light, while in OPVs, the charges are collected to generate electrical current.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-bis(4-biphenyl)-9,9-dioctylfluorene: Similar structure with biphenyl groups instead of 3,5-dimethylphenyl groups.
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylcarbazole: Similar structure with a carbazole core instead of a fluorene core.
Uniqueness
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. The presence of 3,5-dimethylphenyl groups enhances its stability and luminescence, making it particularly suitable for high-performance optoelectronic applications.
Propriétés
Numéro CAS |
874816-14-5 |
|---|---|
Formule moléculaire |
C45H58 |
Poids moléculaire |
598.9 g/mol |
Nom IUPAC |
2,7-bis(3,5-dimethylphenyl)-9,9-dioctylfluorene |
InChI |
InChI=1S/C45H58/c1-7-9-11-13-15-17-23-45(24-18-16-14-12-10-8-2)43-31-37(39-27-33(3)25-34(4)28-39)19-21-41(43)42-22-20-38(32-44(42)45)40-29-35(5)26-36(6)30-40/h19-22,25-32H,7-18,23-24H2,1-6H3 |
Clé InChI |
OCAKDIKDJQMGEN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC(=CC(=C3)C)C)C4=C1C=C(C=C4)C5=CC(=CC(=C5)C)C)CCCCCCCC |
Numéros CAS associés |
874816-14-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


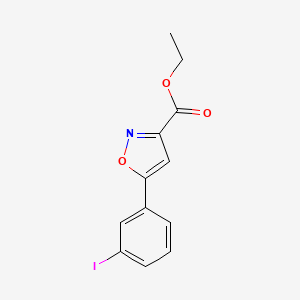

![tert-Butyl 2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12341115.png)
![8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12341133.png)
![[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate](/img/structure/B12341137.png)
![Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)-](/img/structure/B12341142.png)

![7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12341150.png)
